molecular formula C5H7F3O B6159413 3,3,3-trifluoro-2,2-dimethylpropanal CAS No. 1807998-82-8

3,3,3-trifluoro-2,2-dimethylpropanal

Cat. No. B6159413
CAS RN: 1807998-82-8
M. Wt: 140.1
InChI Key:
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Description

3,3,3-Trifluoro-2,2-dimethylpropanal (TFDMP) is a trifluoromethylated aliphatic aldehyde, which has been studied for its potential applications in synthetic chemistry, biochemistry, and pharmacology. It has been found to be a useful reagent for the synthesis of various compounds, including drugs and other biologically active molecules. In addition, TFDMP is also known to exhibit interesting biochemical and physiological effects, which have been studied extensively in recent years.

Scientific Research Applications

3,3,3-trifluoro-2,2-dimethylpropanal has been studied for its potential use in various scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, 3,3,3-trifluoro-2,2-dimethylpropanal has been found to be a useful reagent for the synthesis of various compounds, including drugs and other biologically active molecules. In biochemistry, 3,3,3-trifluoro-2,2-dimethylpropanal has been used to study the effects of trifluoromethylation on protein structure and function. In pharmacology, 3,3,3-trifluoro-2,2-dimethylpropanal has been studied for its potential use as a drug candidate.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-2,2-dimethylpropanal is not well understood, although it is known to be a potent inhibitor of the enzyme monoamine oxidase (MAO). The inhibition of MAO is thought to be due to the trifluoromethylation of the enzyme, which alters its structure and function.
Biochemical and Physiological Effects
3,3,3-trifluoro-2,2-dimethylpropanal has been found to have various biochemical and physiological effects, including an inhibition of MAO, an inhibition of the enzyme cyclooxygenase (COX), and an inhibition of the enzyme acetylcholinesterase (AChE). It has also been found to have anti-inflammatory and analgesic effects, as well as an ability to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

The main advantage of using 3,3,3-trifluoro-2,2-dimethylpropanal in laboratory experiments is its ability to act as a reagent for the synthesis of various compounds. Additionally, its ability to inhibit MAO, COX, and AChE makes it a useful tool for studying the effects of these enzymes on biochemical and physiological processes. However, its limited solubility in water and its potential toxicity make it difficult to use in large-scale experiments.

Future Directions

The future of 3,3,3-trifluoro-2,2-dimethylpropanal research will likely focus on further exploring its potential applications in organic synthesis, biochemistry, and pharmacology. Additionally, further research into its biochemical and physiological effects and its mechanism of action will likely be conducted. Other potential future directions include exploring its potential as a drug candidate, studying its effects on various diseases, and investigating its potential toxicity.

Synthesis Methods

3,3,3-trifluoro-2,2-dimethylpropanal can be synthesized by various methods, including the reductive amination of 3-trifluoromethyl-2-methylpropanal, the oxidation of trifluoromethyl-2-methylpropanol, and the reduction of trifluoromethyl-2-methylpropanal. It can also be synthesized by the reaction of trifluoromethyl-2-methylpropanol with sodium borohydride, as well as by the reaction of trifluoromethyl-2-methylpropanal with potassium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,3,3-trifluoro-2,2-dimethylpropanal involves the introduction of a trifluoromethyl group onto a 2,2-dimethylpropanal molecule.", "Starting Materials": [ "2,2-dimethylpropanal", "trifluoromethyl iodide", "potassium carbonate", "acetone", "diethyl ether", "sodium borohydride", "acetic acid" ], "Reaction": [ "Step 1: Preparation of trifluoromethyl iodide by reacting iodine with trifluoromethane in the presence of potassium carbonate.", "Step 2: Addition of trifluoromethyl iodide to 2,2-dimethylpropanal in the presence of a base such as potassium carbonate and a solvent such as acetone or diethyl ether.", "Step 3: Reduction of the resulting intermediate with sodium borohydride in the presence of acetic acid to yield 3,3,3-trifluoro-2,2-dimethylpropanal." ] }

CAS RN

1807998-82-8

Product Name

3,3,3-trifluoro-2,2-dimethylpropanal

Molecular Formula

C5H7F3O

Molecular Weight

140.1

Purity

95

Origin of Product

United States

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